molecular formula C8H15ClN4O B13248989 (1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride

(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B13248989
M. Wt: 218.68 g/mol
InChI Key: QCPMTHXTKALMKP-FJXQXJEOSA-N
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Description

The compound “(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride” (CAS: 1774897-17-4) is a heterocyclic hydrochloride salt with the molecular formula C₈H₁₅ClN₄O and a molar mass of 218.69 g/mol . Its structure features:

  • A 1,2,3-triazole core substituted at the 1-position with a (2S)-pyrrolidin-2-ylmethyl group.
  • A methanol group at the 4-position of the triazole ring.
  • A hydrochloride salt enhancing solubility and stability.

Properties

Molecular Formula

C8H15ClN4O

Molecular Weight

218.68 g/mol

IUPAC Name

[1-[[(2S)-pyrrolidin-2-yl]methyl]triazol-4-yl]methanol;hydrochloride

InChI

InChI=1S/C8H14N4O.ClH/c13-6-8-5-12(11-10-8)4-7-2-1-3-9-7;/h5,7,9,13H,1-4,6H2;1H/t7-;/m0./s1

InChI Key

QCPMTHXTKALMKP-FJXQXJEOSA-N

Isomeric SMILES

C1C[C@H](NC1)CN2C=C(N=N2)CO.Cl

Canonical SMILES

C1CC(NC1)CN2C=C(N=N2)CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) salts as catalysts and can be carried out in various solvents such as water or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the development of new pharmaceuticals due to its ability to interact with biological targets such as enzymes and receptors .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of (1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the pyrrolidine ring can interact with enzymes, modulating their activity . These interactions can lead to the compound’s bioactive effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Compound 19d [(1R,2R)-2-[Methyl[[1-{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-4-yl]methyl]amino]cyclohexyl]carbamate ()

  • Key Differences: The pyrrolidine ring is substituted with a trifluoroacetyl group, introducing strong electron-withdrawing effects. Contains a methylamino-cyclohexyl carbamate chain instead of a methanol group.
  • Implications :
    • The trifluoroacetyl group enhances metabolic stability but reduces basicity compared to the target compound’s unmodified pyrrolidine .
    • The carbamate moiety may act as a prodrug or improve membrane permeability.

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride ()

  • Key Differences: 1,2,4-triazole isomer (vs. 1,2,3-triazole in the target). Pyrrolidine has a 4-methoxy substituent and lacks the triazole-methanol group.
  • Implications: The 1,2,4-triazole alters hydrogen-bonding patterns and electronic distribution.

Triazole Derivatives with Varied Substituents

N-((1-(4-Acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide (54) ()

  • Key Differences: A 4-acetamidophenyl group replaces the pyrrolidine-methyl chain. Features an acrylamide side chain instead of methanol.
  • Implications :
    • The aromatic acetamidophenyl group enables π-π stacking interactions.
    • The acrylamide moiety allows for covalent binding or polymerization .

(1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol Hydrochloride ()

  • Key Differences :
    • Piperidine (6-membered ring) replaces pyrrolidine (5-membered).
    • A 2-carbon ethyl linker connects piperidine to the triazole.
  • Implications :
    • The larger piperidine ring increases steric bulk and alters basicity.
    • Extended linker length may improve binding to larger molecular targets .

Challenges :

  • Limited solubility data for the hydrochloride salt.
  • Stereochemical purity during synthesis requires validation via techniques like X-ray crystallography (e.g., SHELXL refinement ).

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